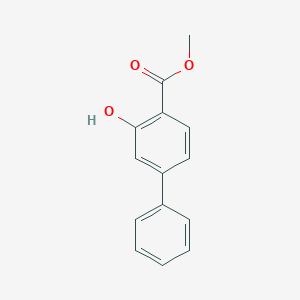

Methyl 2-hydroxy-4-phenylbenzoate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-4-phenylbenzoate can be synthesized through several methods. One common method involves the esterification of salicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain a high-purity product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-4-phenylbenzoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 2-hydroxy-4-phenylbenzoate serves as an important intermediate in the synthesis of various organic compounds. Its hydroxyl group enhances its reactivity, making it suitable for:

- Esterification Reactions : Used to synthesize other esters.

- Bromination Reactions : The compound can be modified to introduce bromine atoms, enhancing its utility in further synthetic pathways.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : It has been studied for its potential to inhibit the growth of various microbial strains.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties reveal potential therapeutic applications in treating inflammatory diseases.

Case studies have demonstrated that derivatives of this compound can act as effective anti-HIV agents and aldose reductase inhibitors, which are crucial for managing diabetes-related complications.

| Application | Mechanism | References |

|---|---|---|

| Anti-HIV Agents | Inhibition of viral replication | |

| Aldose Reductase Inhibitors | Prevents glucose conversion to sorbitol |

Material Science

In material science, this compound is utilized in the development of:

- Nonlinear Optical Materials : Its derivatives are synthesized for use in optical applications due to their favorable properties.

The compound has been employed in the synthesis of macroheterocycles and stabilizers used in polymeric composites, contributing to advancements in polymer technology.

Polymer Chemistry

This compound is involved in:

- Synthesis of Polymers : It acts as a building block for creating complex polymer structures.

Its derivatives have been utilized in developing stabilizers and additives for various industrial applications.

Wirkmechanismus

The mechanism of action of methyl 2-hydroxy-4-phenylbenzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-hydroxy-4-phenylbenzoate can be compared with other similar compounds, such as:

Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics and flavorings.

Ethyl 2-hydroxy-4-phenylbenzoate: Similar structure but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.

2-Hydroxy-4-phenylbenzoic acid: The parent acid form of the compound, which can undergo similar reactions but with different reactivity and applications.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

Methyl 2-hydroxy-4-phenylbenzoate, also known as Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of approximately 228.24 g/mol. The compound features a hydroxyl group (-OH) attached to the benzoate ring, which contributes to its reactivity and biological activity. Its structure is characterized by an aromatic phenyl group, enhancing its potential interactions with biological targets.

1. Antimicrobial Properties

This compound has shown significant antimicrobial activity against various microbial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The disc diffusion method was employed to assess the zone of inhibition, revealing promising results comparable to standard antibiotics such as ampicillin and antifungals like ketoconazole .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 μg/ml |

| Escherichia coli | 12 | 100 μg/ml |

| Candida albicans | 10 | 75 μg/ml |

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. Similar phenolic compounds have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antioxidant Activity

The compound has been noted for its antioxidant properties, capable of scavenging free radicals. This activity may contribute to protective effects against oxidative stress-related diseases, including neurodegenerative disorders.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Non-covalent Interactions : The compound likely interacts with biological targets via hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to alterations in target conformation and function.

- Biochemical Pathways : Similar phenolic compounds participate in various biochemical reactions that can modulate enzyme activity and influence metabolic pathways related to antimicrobial and anti-inflammatory effects .

Pharmacokinetics

This compound is typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, providing insights into their potential applications:

- A study highlighted the synthesis of derivatives from this compound and their subsequent evaluation for antimicrobial activity against various pathogens. Results indicated that modifications to the hydroxyl group positioning could enhance efficacy .

- Another investigation assessed the anti-inflammatory effects in animal models, demonstrating a reduction in inflammation markers when treated with this compound at specified dosages .

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-4-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSGFYYLFUDUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558486 | |

| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117369-94-5 | |

| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.